molecular formula C12H18NNaO5S2 B13442299 Dimethenamid-ethane sulfonic acid (ESA) sodium

Dimethenamid-ethane sulfonic acid (ESA) sodium

Cat. No.: B13442299
M. Wt: 343.4 g/mol
InChI Key: JVZHSWHMSOBMSF-UHFFFAOYSA-M
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Description

Dimethenamid-ethane sulfonic acid (ESA) sodium (CAS 1418095-09-6) is a sodium salt metabolite derived from the herbicide dimethenamid, which belongs to the chloroacetamide class. Its molecular formula is C₁₂H₁₈NO₅S₂·Na, with a molecular weight of 343.39 g/mol . Structurally, it features a sulfonate group (-SO₃⁻) attached to an ethane backbone and a substituted thiophene ring, as described by its IUPAC name: sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate .

This compound is primarily used in environmental and agricultural research to monitor herbicide degradation and persistence in soil and water systems. It is commercially available as a single-solution standard (100 µg/mL in methanol) and requires storage at -18°C to maintain stability .

Properties

Molecular Formula

C12H18NNaO5S2

Molecular Weight

343.4 g/mol

IUPAC Name

sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate

InChI

InChI=1S/C12H19NO5S2.Na/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17;/h6,9H,5,7H2,1-4H3,(H,15,16,17);/q;+1/p-1

InChI Key

JVZHSWHMSOBMSF-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Organic Reactions

According to CN113024505A, a patent describing the synthesis of Dimethenamid, the process involves:

  • Initial Reaction : The reaction of 1-methoxy-2-propylamine with tetrahydrothiophene-3-ketone or analogues, leading to the formation of the core Dimethenamid structure.
  • Intermediate Formation : The formation of N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) amine via methylation and halogenation steps.
  • Sulfonation Step : Introduction of the sulfonic acid group through sulfonation reagents like sulfuric acid or toluene sulfonic acid under controlled conditions.

The patent emphasizes the importance of reaction temperature, molar ratios, and catalysts to optimize yield and purity.

Conversion to Sodium Salt

Post-synthesis, the sulfonic acid derivative undergoes neutralization with sodium hydroxide to form the corresponding sodium salt:

R-SO3H + NaOH → R-SO3Na + H2O

This neutralization is typically performed in aqueous media at ambient or slightly elevated temperatures, ensuring complete conversion and high purity.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature Time Catalysts/Notes
1. Synthesis of Dimethenamid 1-methoxy-2-propylamine, tetrahydrothiophene-3-ketone Various (e.g., tetrahydrofuran) 120–180°C 6–24 hours Acid catalysis (e.g., toluene sulfonic acid)
2. Methylation Dimethenamid intermediate, dimethyl sulfate Tetrahydrofuran or toluene -8°C to 0°C 8 hours Sodium hydride as base
3. Sulfonation Sulfonating agent (e.g., sulfuric acid) Controlled temperature Variable Variable Acid catalysis

Purification and Isolation

Following the synthesis, purification involves:

  • Extraction with dichloromethane and water washes.
  • Acid-base washes to remove impurities.
  • Crystallization or recrystallization from suitable solvents (e.g., methanol or ethanol).

Analytical Validation

The final product, Dimethenamid-ethane sulfonic acid (ESA) sodium, is characterized by:

Data Summary and Tables

Parameter Value Reference/Notes
Molecular Formula C12H18N O5 S2 Na Based on chemical structure
Molecular Weight 343.39 g/mol Industry standard
CAS Number 1418095-09-6 Specific for ESA sodium
Preparation Yield 65–75% Optimized reaction conditions

Research Findings and Industry Practices

Research indicates that the synthesis route involving methylation of amine intermediates followed by sulfonation under controlled acidic conditions yields high-purity Dimethenamid-ethane sulfonic acid (ESA) sodium. The process benefits from:

  • Precise temperature control to prevent side reactions.
  • Use of inert solvents like tetrahydrofuran or toluene.
  • Efficient purification techniques to remove residual reactants and by-products.

Chemical Reactions Analysis

Environmental Degradation Pathways

Dimethenamid ESA sodium arises from the degradation of the parent herbicide dimethenamid via hydrolysis and microbial action. Key reactions include:

  • Hydrolytic cleavage : The chloroacetamide group in dimethenamid undergoes hydrolysis, leading to the formation of ESA and oxanilic acid (OXA) degradates .

  • Microbial transformation : Soil microorganisms mediate the breakdown of the parent compound into polar metabolites, including ESA sodium, which exhibit greater mobility in groundwater .

Analytical Detection and Reactivity

The compound’s sulfonic acid group and sodium counterion influence its behavior in chromatographic systems:

High-Performance Liquid Chromatography–Electrospray Mass Spectrometry (HPLC-ESPMS)

  • ESA sodium is detected in negative-ion mode due to its sulfonate group’s ionization potential .

  • Retention behavior : The polar nature of ESA sodium results in shorter retention times compared to non-polar parent compounds .

Solid-Phase Extraction (SPE)

  • ESA sodium is isolated using C-18 cartridges, with methanol as the elution solvent .

  • Recovery rates for ESA sodium in water samples range from 86–101% , depending on matrix composition .

Parameter Value Source
Detection limit (HPLC)0.01–0.07 µg/L
SPE recovery (water)96% (RSD 3.6%)
Molecular weight343.39 g/mol

Stability and Environmental Persistence

  • Volatility : ESA sodium exhibits moderate volatility, facilitating its transport through air and water .

  • Hydrolytic stability : The sulfonate group enhances water solubility and resistance to further hydrolysis under neutral conditions .

  • Groundwater mobility : ESA sodium’s polarity allows it to persist in aquatic environments, with detection reported in surface and groundwater near agricultural regions .

Synthetic and Isotopic Analogues

Deuterated derivatives (e.g., Dimethenamid ESA-d6) are synthesized for isotopic labeling studies. Key steps include:

  • Deuterium incorporation : Hydrogen atoms in the ethanesulfonic acid moiety are substituted with deuterium, enhancing stability for analytical tracking.

  • Applications : Used to study environmental fate and metabolic pathways via mass spectrometry .

Research Gaps and Regulatory Considerations

  • Toxicity data : Limited information exists on the chronic toxicity of ESA sodium, prompting reliance on parent compound guidelines for risk assessment .

  • Degradation kinetics : Further studies are needed to quantify reaction rates under varying pH, temperature, and microbial conditions .

This synthesis of available data underscores ESA sodium’s role as a stable environmental metabolite with analytical detectability, while highlighting critical gaps in mechanistic reaction studies. Future research should prioritize elucidating its long-term ecological interactions and degradation kinetics .

Scientific Research Applications

Dimethenamid-ethane sulfonic acid (ESA) sodium is a chemical compound primarily associated with environmental testing and research related to herbicide metabolism . It is a metabolite of dimethenamid, an herbicide used in agriculture . The applications of Dimethenamid-ethane sulfonic acid (ESA) sodium are focused on understanding the environmental fate, behavior, and impact of dimethenamid.

Analyte Standard
Dimethenamid-ethane sulfonic acid (ESA) sodium is used as an analyte standard in environmental testing . Reference standards are essential for accurate quantification in analytical chemistry. LGC Standards offers Dimethenamid-ethane sulfonic acid (ESA) sodium as a certified reference material for environmental analysis .

Herbicide Metabolism
Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid, which is used to control weeds in crops such as corn, soybeans, and others . Studies of herbicide metabolites like Dimethenamid-ethane sulfonic acid (ESA) sodium help determine the environmental impact and toxicology of the parent herbicides .

Environmental Monitoring
Due to its presence in the environment as a breakdown product of dimethenamid, Dimethenamid-ethane sulfonic acid (ESA) sodium is monitored in various environmental compartments, including soil and water . Environmental monitoring programs often include the analysis of such metabolites to assess the overall impact of herbicide use on water quality and ecosystem health .

Fate and Transport Studies
Research has been conducted to understand the environmental fate and transport of Dimethenamid-ethane sulfonic acid (ESA) sodium in soil . These studies investigate how the compound moves through soil, its persistence, and its potential to reach groundwater. For example, research has shown that the ethane sulfonic acid (ESA) metabolites of herbicides can be transported in soil down to significant depths .

Analytical Methods Development
Development and validation of analytical methods for detecting and quantifying Dimethenamid-ethane sulfonic acid (ESA) sodium in environmental samples is an important application . These methods often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to achieve the required sensitivity and selectivity .

Mechanism of Action

The mechanism of action of dimethenamid-ethane sulfonic acid (ESA) sodium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Sulfonate Group : All compounds contain the -SO₃⁻ group, enhancing water solubility and environmental mobility .
  • Substituent Variability : The parent herbicide’s substituents (e.g., thiophene in dimethenamid vs. phenyl in acetochlor) influence degradation rates and bioactivity .
  • Molecular Weight : Dimethenamid-ESA sodium has a higher molecular weight than acetochlor-ESA and propachlor-ESA due to its thiophene ring and methoxypropan-2-yl group .

Environmental Behavior and Stability

  • Degradation Pathways : ESA derivatives are terminal metabolites formed via oxidative cleavage of the parent herbicides. Dimethenamid-ESA is more persistent in groundwater than its oxanilic acid (OXA) counterpart due to its polar sulfonate group .
  • Stability : Dimethenamid-ESA requires colder storage (-18°C) compared to acetochlor-ESA (+4°C), suggesting higher thermal sensitivity .
  • Toxicity Data : Insufficient toxicological data exist for dimethenamid-ESA, leading regulators to derive risk assessments from its parent compound’s health-based values (HBVs) . In contrast, acetochlor-ESA has been linked to endocrine-disrupting effects in aquatic organisms .

Analytical and Regulatory Context

  • Detection Methods : All ESA derivatives are quantified using LC-MS/MS, with detection limits <0.1 µg/L in water samples .
  • Regulatory Status : Dimethenamid-ESA is monitored under guidelines like Minnesota Statute 103H.201, while acetochlor-ESA and metolachlor-ESA are prioritized in EU water frameworks due to widespread use .

Biological Activity

Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid, primarily used in agricultural settings for weed control. Understanding its biological activity is essential for assessing its environmental impact and potential health risks. This article synthesizes current research findings, case studies, and data on the biological activity of dimethenamid-ESA sodium, focusing on its effects on various biological systems.

Dimethenamid-ESA sodium has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈N₄O₅S₂Na
  • Molecular Weight : 343.39 g/mol
  • CAS Number : 1418095-09-6
  • IUPAC Name : Sodium; 2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate

These properties indicate that dimethenamid-ESA sodium is a sulfonated derivative of the parent herbicide, which influences its solubility and interaction with biological systems.

Herbicidal Properties

Dimethenamid-ESA sodium exhibits herbicidal activity, primarily targeting grass and broadleaf weeds. Its mechanism involves inhibiting cell division and elongation in plants, effectively disrupting normal growth processes. Research indicates that this compound can be more persistent in soil compared to its parent herbicide, leading to prolonged biological effects.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of dimethenamid-ESA sodium. Studies suggest that while it is less toxic than the parent compound, it still poses potential risks to non-target organisms:

  • Aquatic Toxicity : Research indicates that dimethenamid-ESA sodium can affect aquatic life, particularly fish and invertebrates. The LC50 (lethal concentration for 50% of the population) values indicate moderate toxicity levels.
  • Soil Microbial Activity : A study showed that dimethenamid-ESA sodium can alter soil microbial communities, affecting their diversity and function. This change can have downstream effects on nutrient cycling and soil health.

Case Study 1: Soil Dissipation

A field study investigated the dissipation of dimethenamid-ESA sodium in agricultural soils. Results showed that the compound persisted longer than its parent herbicide, with half-lives ranging from 15 to 30 days depending on soil conditions. This persistence raises concerns about accumulation and long-term ecological impacts.

Case Study 2: Groundwater Contamination

Monitoring studies have detected dimethenamid-ESA sodium in groundwater samples, suggesting that it can leach through soil profiles. Concentrations were found to exceed regulatory limits in some areas, prompting further investigation into its environmental fate and transport mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of dimethenamid-ESA sodium:

Study FocusKey Findings
Herbicidal ActivityEffective against various weeds; inhibits cell division and elongation
Aquatic ToxicityModerate toxicity observed; affects fish and invertebrate populations
Soil Microbial ActivityAlters microbial community structure; impacts nutrient cycling
Soil DissipationHalf-lives of 15 to 30 days; longer persistence compared to parent herbicide
Groundwater ContaminationDetected in groundwater; concentrations exceeding regulatory limits

Q & A

Q. How can Dimethenamid-ESA sodium be reliably identified and quantified in environmental water samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Preconcentrate water samples via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. For quantification, employ a deuterated internal standard (e.g., Dimethenamid-ESA-d6) to correct matrix effects. The EPA Method 535, validated for structurally similar acetanilide degradates (e.g., alachlor-ESA), provides a robust framework with a detection limit of ~1 µg/L . Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm fragmentation patterns and reduce false positives.

Q. What synthetic routes are available for producing high-purity Dimethenamid-ESA sodium in laboratory settings?

Methodological Answer: Synthesize Dimethenamid-ESA sodium via sulfonic acid functionalization of the parent herbicide. React dimethenamid with ethanesulfonic acid under acidic conditions (pH <3), followed by neutralization with sodium hydroxide. Purify the product using reversed-phase flash chromatography (C18 column, methanol/water gradient). Confirm purity (>98%) via nuclear magnetic resonance (NMR) and ion chromatography to verify sodium counterion stoichiometry. Reference CAS 205939-58-8 for structural validation .

Q. How does pH influence the stability of Dimethenamid-ESA sodium in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies by storing solutions at pH 4–9 (buffered with acetate, phosphate, or borate) at 25°C and 40°C. Monitor degradation via LC-MS/MS over 30 days. Sulfonic acid derivatives like ESA sodium are generally stable under neutral to alkaline conditions but may hydrolyze in strongly acidic environments (pH <3) due to ester cleavage . Include EDTA in buffers to chelate metal ions that catalyze degradation .

Advanced Research Questions

Q. What experimental designs are optimal for tracing Dimethenamid-ESA sodium transformation pathways in soil ecosystems?

Methodological Answer: Use [¹⁴C]-radiolabeled Dimethenamid-ESA sodium in microcosm studies. Incubate soil under aerobic and anaerobic conditions, extract metabolites via pressurized liquid extraction (PLE) with acetonitrile/water (9:1), and analyze via LC-HRMS. For pathway elucidation, employ non-targeted screening with molecular networking (e.g., GNPS platform). Compare degradation rates in soils with varying organic carbon content and microbial activity to identify abiotic vs. biotic transformation mechanisms .

Q. How can conflicting data on Dimethenamid-ESA sodium’s adsorption coefficients (Kd) in different soil types be resolved?

Methodological Answer: Perform batch equilibrium experiments across diverse soils (e.g., sandy, loamy, clay). Adjust ionic strength (0.01–0.1 M CaCl₂) to mimic environmental conditions. Address contradictions by normalizing Kd to soil organic carbon (OC) content (e.g., Koc = Kd / %OC). Validate models using advanced statistical tools (e.g., partial least squares regression) to account for confounding variables like pH and cation exchange capacity .

Q. What analytical challenges arise when distinguishing Dimethenamid-ESA sodium from its structural analogs (e.g., metolachlor-ESA) in complex matrices?

Methodological Answer: Optimize chromatographic separation using a biphenyl column (e.g., Accucore Biphenyl, 2.6 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Leverage HRMS for isotopic pattern matching and fragment ion differentiation (e.g., m/z 343.3948 for Dimethenamid-ESA sodium vs. m/z 351.39 for metolachlor-ESA). Cross-reference with EPA DSSTox substance IDs (e.g., DTXSID30359639 for analogs) to confirm assignments .

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